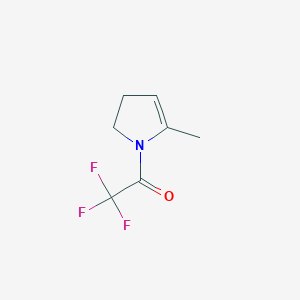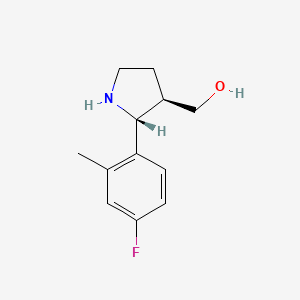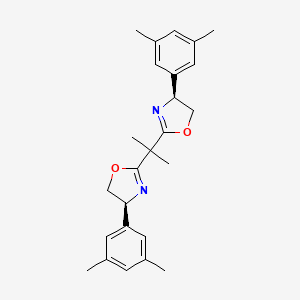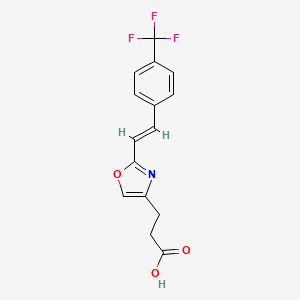
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is a complex organic compound that features a trifluoromethyl group, a styryl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Styryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the styryl group.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Final Coupling: The final step involves coupling the styryl and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The styryl group may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(4-Methoxy)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Methyl)styryl)oxazol-4-yl)propanoic acid
- 3-(2-(4-Chloro)styryl)oxazol-4-yl)propanoic acid
Uniqueness
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H12F3NO3 |
|---|---|
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
3-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)11-4-1-10(2-5-11)3-7-13-19-12(9-22-13)6-8-14(20)21/h1-5,7,9H,6,8H2,(H,20,21)/b7-3+ |
InChI-Schlüssel |
LRCINVVQNGLOSJ-XVNBXDOJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CCC(=O)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


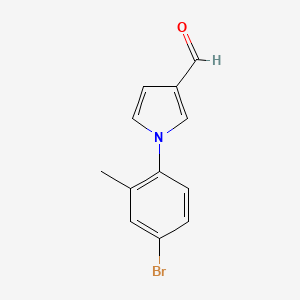

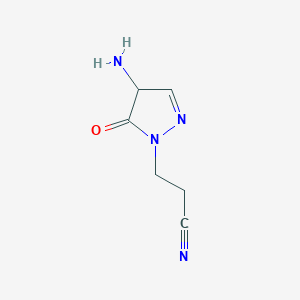

![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
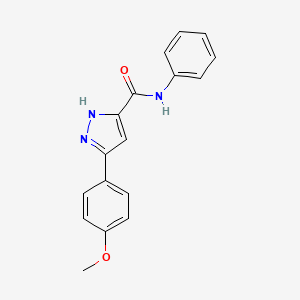
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
